N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)iminomethyl]phenyl]methanimine
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Overview
Description
N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)iminomethyl]phenyl]methanimine is a chemical compound characterized by the presence of chlorophenyl groups and an iminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)iminomethyl]phenyl]methanimine typically involves the condensation reaction between 3-chlorobenzaldehyde and 3-chloroaniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)iminomethyl]phenyl]methanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)aminomethyl]phenyl]methanamine.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)iminomethyl]phenyl]methanimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)iminomethyl]phenyl]methanimine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorophenyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-N’-(4-chlorophenyl)-4,6-pyrimidinediamine: Similar in structure but contains a pyrimidine ring.
Benzamide, N-(3-chlorophenyl)-4-butyl-: Contains a benzamide group instead of an imine linkage.
Uniqueness
N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)iminomethyl]phenyl]methanimine is unique due to its specific imine linkage and the presence of two chlorophenyl groups, which impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
58869-55-9 |
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Molecular Formula |
C20H14Cl2N2 |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C20H14Cl2N2/c21-17-3-1-5-19(11-17)23-13-15-7-9-16(10-8-15)14-24-20-6-2-4-18(22)12-20/h1-14H |
InChI Key |
QIQBHBGMPIPHJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=CC2=CC=C(C=C2)C=NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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